molecular formula C19H20F3N3O B4415590 N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Cat. No. B4415590
M. Wt: 363.4 g/mol
InChI Key: USOKDEZYJJPRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound used in scientific research. TFMPP belongs to the class of piperazine derivatives and has been used in studies related to the central nervous system.

Mechanism of Action

N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide acts as an agonist at the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in the brain, leading to an increase in serotonin signaling. N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide also has an effect on other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, as well as induce hyperthermia. N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has also been shown to have an anxiogenic effect, causing an increase in anxiety-like behavior in rodents. In humans, N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been reported to cause hallucinations, euphoria, and altered perception.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide in lab experiments is that it is a selective agonist for the 5-HT1A and 5-HT2A receptors, making it a useful tool for investigating the role of these receptors in various physiological and behavioral processes. However, N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has several limitations. It has a short half-life, making it difficult to study its long-term effects. N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide also has a narrow therapeutic window, meaning that it can be toxic at high doses.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide. One area of research could be to investigate the long-term effects of N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide on the central nervous system. Another direction could be to investigate the role of N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, further research could be conducted to develop more selective agonists for the 5-HT1A and 5-HT2A receptors, which could be used to investigate the specific roles of these receptors in various physiological and behavioral processes.
Conclusion
In conclusion, N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is a synthetic compound that has been used in scientific research to study the central nervous system. It acts as an agonist at the 5-HT1A and 5-HT2A receptors and has been shown to have a range of biochemical and physiological effects. While N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has several advantages for lab experiments, it also has limitations. There are several future directions for the study of N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, including investigating its long-term effects and its potential use in the treatment of psychiatric disorders.

Scientific Research Applications

N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide is used in scientific research to study the central nervous system. It has been shown to have an effect on the serotonin receptor system, particularly the 5-HT1A and 5-HT2A receptors. N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide has been used to investigate the role of these receptors in various physiological and behavioral processes, such as anxiety, depression, and aggression.

properties

IUPAC Name

N-(2-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c1-14-5-2-3-8-17(14)23-18(26)25-11-9-24(10-12-25)16-7-4-6-15(13-16)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOKDEZYJJPRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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